molecular formula C14H14N2O4 B12852980 Ethyl 6-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Ethyl 6-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B12852980
M. Wt: 274.27 g/mol
InChI Key: VPQJFOIRDMUCTP-UHFFFAOYSA-N
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Description

Ethyl 6-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with a hydroxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-hydroxybenzaldehyde in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

Ethyl 6-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate

Uniqueness

Ethyl 6-(4-hydroxyphenyl)-4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a hydroxyphenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-3-20-13(18)11-8(2)15-14(19)16-12(11)9-4-6-10(17)7-5-9/h4-7,17H,3H2,1-2H3,(H,15,16,19)

InChI Key

VPQJFOIRDMUCTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1C2=CC=C(C=C2)O)C

Origin of Product

United States

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